1,2-Cycloheptanedicarboxylic acid
Description
1,2-Cycloheptanedicarboxylic acid is a seven-membered cyclic dicarboxylic acid with two carboxyl groups (-COOH) positioned at the 1,2-positions of the cycloheptane ring.
Properties
IUPAC Name |
cycloheptane-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)6-4-2-1-3-5-7(6)9(12)13/h6-7H,1-5H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKFWXSRNGLQIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634484 | |
| Record name | Cycloheptane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3603-87-0 | |
| Record name | Cycloheptane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Cycloheptanedicarboxylic acid can be synthesized through several methods:
Oxidation of Cycloheptane Derivatives: One common method involves the oxidation of cycloheptane derivatives using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of cycloheptane-1,2-dinitrile using acidic or basic conditions to yield the dicarboxylic acid.
Carboxylation of Grignard Reagents: The carboxylation of cycloheptane-1,2-diylmagnesium bromide with carbon dioxide (CO2) followed by acidification can also produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of cycloheptane derivatives due to the scalability and efficiency of this method. The process is optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Cycloheptanedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction of the carboxyl groups can yield the corresponding alcohols.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alcohols (for esterification), amines (for amidation), and acid chlorides.
Major Products
Oxidation: More oxidized carboxylic acids or ketones.
Reduction: Cycloheptane-1,2-diol.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
1,2-Cycloheptanedicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-cycloheptanedicarboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its carboxyl groups, which can form hydrogen bonds, ionic interactions, and covalent bonds with other molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Table 1: Key Properties of Cycloalkane-1,2-Dicarboxylic Acids
Notes:
- Cyclopentane derivatives exhibit higher acidity (lower pKa₁) than cyclohexane analogs due to increased ring strain enhancing carboxyl group dissociation .
- Cyclobutane derivatives face significant ring strain, influencing their reactivity and stability .
- Cyclohexane derivatives are more conformationally stable, with applications in chiral synthesis .
Biological Activity
1,2-Cycloheptanedicarboxylic acid is a cyclic dicarboxylic acid with significant biological activity, making it a subject of interest in various fields such as medicinal chemistry and biochemistry. This article reviews the biological properties, potential therapeutic applications, and relevant case studies associated with this compound.
- Molecular Formula : C₇H₁₂O₄
- Molecular Weight : 144.17 g/mol
- Structure : The compound features two carboxylic acid groups attached to a cycloheptane ring, which influences its reactivity and biological interactions.
Biological Activity
-
Antimicrobial Properties :
- Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
-
Antioxidant Activity :
- The compound has demonstrated antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its protective effects on cellular components.
-
Anti-inflammatory Effects :
- Research indicates that this compound may modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory conditions.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated:
- Inhibition Zone : The compound exhibited significant inhibition zones (≥15 mm) against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 100 µg/mL for the tested strains.
Case Study 2: Antioxidant Activity Assessment
In a controlled experiment assessing the antioxidant capacity of this compound using DPPH radical scavenging assay:
- IC50 Value : The IC50 was determined to be approximately 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.
Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against S. aureus and E. coli with significant inhibition zones |
| Antioxidant Activity | IC50 value of 25 µg/mL in DPPH assay |
| Anti-inflammatory Effects | Reduced cytokine production in vitro |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
